molecular formula C17H22FNO B2620193 3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide CAS No. 2320376-95-0

3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide

Cat. No.: B2620193
CAS No.: 2320376-95-0
M. Wt: 275.367
InChI Key: HYDAQNOYTDCCHE-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a methylenecyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide typically involves the following steps:

    Formation of the Fluoro-Substituted Phenyl Ring: The starting material, 4-fluoro-3-methylbenzoyl chloride, is prepared by reacting 4-fluoro-3-methylbenzoic acid with thionyl chloride.

    Amidation Reaction: The 4-fluoro-3-methylbenzoyl chloride is then reacted with 4-methylenecyclohexylamine in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluoro-3-methylphenyl)-N-(4-methylcyclohexyl)propanamide: Similar structure but with a methyl group instead of a methylene group.

    3-(4-chloro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide is unique due to the presence of both a fluoro-substituted phenyl ring and a methylenecyclohexyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-(4-methylidenecyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO/c1-12-3-7-15(8-4-12)19-17(20)10-6-14-5-9-16(18)13(2)11-14/h5,9,11,15H,1,3-4,6-8,10H2,2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDAQNOYTDCCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC2CCC(=C)CC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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